molecular formula C12H14N2O2 B1386894 methyl 3-amino-1,5-dimethyl-1H-indole-2-carboxylate CAS No. 904627-06-1

methyl 3-amino-1,5-dimethyl-1H-indole-2-carboxylate

Cat. No. B1386894
M. Wt: 218.25 g/mol
InChI Key: ORAPOAPJVZTLRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 3-amino-1,5-dimethyl-1H-indole-2-carboxylate” is a chemical compound with the CAS Number: 904627-06-1. It has a molecular weight of 218.26 .


Synthesis Analysis

Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . The synthesis of indole 3-carboxamide derivatives is very similar to the synthesis of indole 2-carboxamide derivatives . In 2001, Duflos et al. proposed a route for the synthesis of indole 3-carboxamide derivatives .


Molecular Structure Analysis

The indole compound is classified in the family of heterocyclic organic compounds. The indole skeleton has a benzene ring fused to a pyrrole ring . From a chemical point of view, the nitrogen lone electron pair participates in the aromatic ring, and nitrogen does not have alkaline properties .


Chemical Reactions Analysis

The presence of carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity . The synthesis of indole 3-carboxamide derivatives is very similar to the synthesis of indole 2-carboxamide derivatives .


Physical And Chemical Properties Analysis

“Methyl 3-amino-1,5-dimethyl-1H-indole-2-carboxylate” is a solid compound with a molecular weight of 218.26 .

Safety And Hazards

The safety information available indicates that this compound has a GHS07 pictogram and a signal word of "Warning" . For more detailed safety information, please refer to the MSDS .

Future Directions

Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .

properties

IUPAC Name

methyl 3-amino-1,5-dimethylindole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-7-4-5-9-8(6-7)10(13)11(14(9)2)12(15)16-3/h4-6H,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORAPOAPJVZTLRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=C2N)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 3-amino-1,5-dimethyl-1H-indole-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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